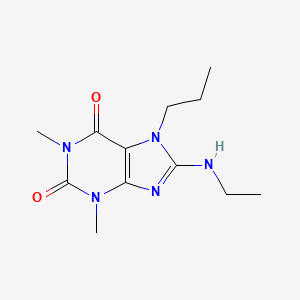![molecular formula C20H17ClN4O B2402047 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone CAS No. 2034559-53-8](/img/structure/B2402047.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a pyrrolidine ring, and an indole ring .
Synthesis Analysis
The synthesis of this compound could involve several steps, including the formation of the imidazole ring, the pyrrolidine ring, and the indole ring . The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The indole ring is a fused ring system, consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could participate in nucleophilic substitution reactions, while the pyrrolidine ring could undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the imidazole ring could make the compound amphoteric in nature, showing both acidic and basic properties . The compound is likely to be a solid at room temperature .Scientific Research Applications
Antiproliferative Activity in Cancer Research
Research has shown that certain methanone conjugates exhibit antiproliferative activity against various human cancer cell lines. For instance, specific compounds have demonstrated significant cytotoxicity against prostate, lung, cervical, and breast cancer cell lines. Notably, compounds like 5g and 6f have been identified to inhibit microtubule assembly formation in human prostate cancer cell lines effectively. Further studies indicate that these compounds induce apoptosis, making them potential candidates for cancer treatment strategies (Mullagiri et al., 2018).
Novel Synthesis of Bicyclic Structures
Chemical research has led to the development of innovative synthesis methods for bicyclic structures with fused pyrrole, indole, oxazole, and imidazole rings. The synthesis of benzotriazol-1-yl(1H-pyrrol-2-yl)methanone and benzotriazol-1-yl(1H-indol-2-yl)methanone has been accomplished through reactions with various ketones, isocyanates, and isothiocyanates, yielding a variety of novel compounds. This process highlights the potential for creating diverse and complex molecular structures (Katritzky et al., 2004).
Structural and Crystallographic Studies
The crystal structures and molecular conformations of various compounds have been extensively studied, revealing intricate details about their molecular arrangements. For example, research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone has provided insights into their crystallographic and conformational properties. Density Functional Theory (DFT) calculations have corroborated the crystal structures obtained from X-ray diffraction, offering a deeper understanding of these compounds' physicochemical properties (Huang et al., 2021).
Future Directions
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone” could be a subject of future research, given the wide range of biological activities exhibited by imidazole-containing compounds . Further studies could explore its potential uses in medicine or other fields .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Compounds with an imidazole ring are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
It is known that imidazole derivatives can interact with various biochemical pathways due to their broad range of biological properties . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents This suggests that the compound could have good bioavailability
Result of Action
It is known that imidazole derivatives can have various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors
Biochemical Analysis
Biochemical Properties
The benzimidazole moiety in (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone is known to interact with various enzymes and proteins . The pyrrolidine ring and the chlorinated indole group may also contribute to these interactions .
Cellular Effects
In cellular studies, this compound has shown significant activity against human cancer cell lines such as prostate (DU-145), lung (A549), and cervical (HeLa) . It is thought to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(5-chloro-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c21-14-5-6-16-13(9-14)10-18(23-16)20(26)24-8-7-15(11-24)25-12-22-17-3-1-2-4-19(17)25/h1-6,9-10,12,15,23H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDBNAYKXIRLPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)
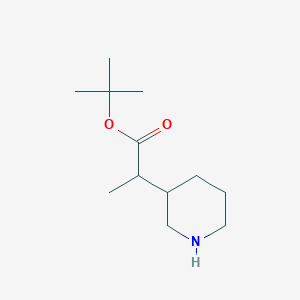
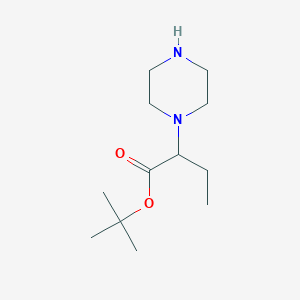
![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)
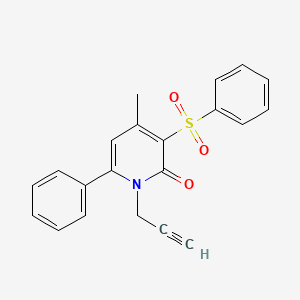
![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)
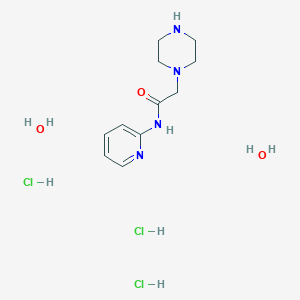
![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)
